molecular formula C14H13NO2 B13896886 1-Nitro-4-(1-phenylethyl)benzene

1-Nitro-4-(1-phenylethyl)benzene

Cat. No.: B13896886
M. Wt: 227.26 g/mol
InChI Key: UYPQXFNYCFXCPU-UHFFFAOYSA-N
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Description

1-Nitro-4-(1-phenylethyl)benzene is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethyl group (-CH2CH2C6H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-(1-phenylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(1-phenylethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitro-4-(1-phenylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(1-phenylethyl)benzene in chemical reactions involves the interaction of the nitro group with various reagents. In electrophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-4-(1-phenylethyl)benzene is unique due to its specific substitution pattern and the presence of both nitro and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-nitro-4-(1-phenylethyl)benzene

InChI

InChI=1S/C14H13NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-11H,1H3

InChI Key

UYPQXFNYCFXCPU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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